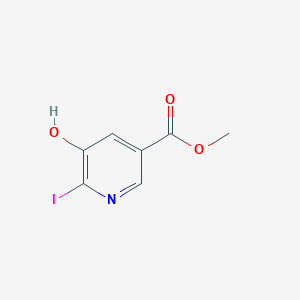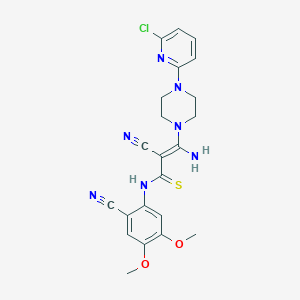
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-hydroxy-6-iodopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1189816-87-2 . It has a molecular weight of 279.03 and its molecular formula is C7H6INO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder .Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-hydroxy-6-iodopyridine-3-carboxylate in lab experiments is its high yield of synthesis, which makes it readily available for use in various applications. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate in scientific research. One of the main areas of focus is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of focus is the development of new metal complexes for catalytic applications. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been widely used in chemical synthesis, pharmaceuticals, and agrochemicals. It has also been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Although there are some limitations to its use, this compound has several potential future directions for use in scientific research.
Applications De Recherche Scientifique
- Agents anticancéreux: Les chercheurs explorent les dérivés de ce composé pour leur potentiel en tant qu'agents anticancéreux. Des modifications du cycle pyridine peuvent améliorer la sélectivité et l'efficacité contre des types de cancer spécifiques .
- Composés anti-inflammatoires: Les dérivés du méthyl 5-hydroxy-6-iodopyridine-3-carboxylate peuvent présenter des propriétés anti-inflammatoires, ce qui les rend précieux dans la découverte de médicaments .
- Bloc de construction pour les composés hétérocycliques: Le substituant iode confère de la réactivité, permettant aux chimistes d'utiliser ce composé comme un bloc de construction pour la synthèse de structures hétérocycliques plus complexes .
- Synthèse de pyridine fluorée: En réagissant avec d'autres composés, le méthyl 5-hydroxy-6-iodopyridine-3-carboxylate peut servir de précurseur pour la synthèse de pyridines fluorées, qui trouvent des applications en chimie médicinale et en science des matériaux .
- Conception de ligands: Les chercheurs étudient sa chimie de coordination en l'utilisant comme ligand dans des complexes métalliques. Ces complexes peuvent avoir des applications en catalyse, en capteurs et en matériaux .
- Propriétés photophysiques: La substitution iode peut influencer les propriétés photophysiques du composé, le rendant intéressant pour les matériaux optoélectroniques .
- Radioiodation: L'atome d'iode peut être remplacé par des isotopes d'iode radioactifs, créant des composés radiomarqués pour des études biologiques et d'imagerie (par exemple, la TEP) .
- Surveillance environnementale: Les chercheurs explorent le devenir et le transport des composés organiques iodés dans l'environnement. Le méthyl 5-hydroxy-6-iodopyridine-3-carboxylate peut servir de composé modèle pour de telles études .
Chimie médicinale et développement de médicaments
Synthèse organique et réactions chimiques
Science des matériaux et chimie de coordination
Études biologiques et imagerie
Chimie environnementale
Études de pharmacocinétique et de métabolisme
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKYRURRVVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)
![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)
![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)

